8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Organic Synthesis Tetralone Chemistry Regioselective Synthesis

8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS 34910-81-1) is a 5,8-disubstituted 1-tetralone derivative with the molecular formula C11H11ClO2. It serves as a versatile scaffold in medicinal chemistry and a key synthetic intermediate.

Molecular Formula C11H11ClO2
Molecular Weight 210.66
CAS No. 34910-81-1
Cat. No. B2514784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
CAS34910-81-1
Molecular FormulaC11H11ClO2
Molecular Weight210.66
Structural Identifiers
SMILESCOC1=C2CCCC(=O)C2=C(C=C1)Cl
InChIInChI=1S/C11H11ClO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3
InChIKeyLRRYWUSMKNJHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS 34910-81-1): A Definitive Guide to Its Differentiated Chemical and Pharmacological Utility


8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS 34910-81-1) is a 5,8-disubstituted 1-tetralone derivative with the molecular formula C11H11ClO2. It serves as a versatile scaffold in medicinal chemistry and a key synthetic intermediate . Its core structure, featuring an electron-withdrawing chlorine atom at the 8-position and an electron-donating methoxy group at the 5-position, confers distinct chemical reactivity and pharmacological profiles, distinguishing it from other tetralone isomers [1].

8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Why Generic Substitution Is Not Possible for Core Applications


Substituting 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with a close analog like 5-methoxy-1-tetralone or an alternative 1-tetralone derivative is not feasible for critical applications due to profound differences in chemical reactivity and biological activity. The 8-chloro substituent acts as an essential blocking group, enabling unique synthetic pathways to otherwise inaccessible 5-methoxytetralones [1]. Crucially, in pharmacological studies, replacement of the 8-chloro group with hydrogen, fluorine, or a methyl group leads to a severe and quantifiable loss of analgesic and neuroleptic potency in derived molecules, confirming that the specific 8-chloro-5-methoxy substitution pattern is a structural requirement, not an interchangeable feature [2].

8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Quantified Product-Specific Differentiation Evidence


Synthetic Accessibility of 5-Methoxy-1-tetralone: Unique Role as a Chlorine-Blocked Precursor

8-Chloro-5-methoxy-1-tetralone serves as the only viable direct precursor for 5-methoxy-1-tetralone, a compound that is inaccessible via standard succinoylation routes. The 8-chloro substituent acts as a blocking group, enabling regioselective synthesis; its subsequent preferential hydrogenolysis yields the target 5-methoxy isomer [1]. In contrast, alternative routes to 5-methoxy-1-tetralone require low-yielding, multi-step syntheses (e.g., from coumarin in six steps with low overall yield) [1].

Organic Synthesis Tetralone Chemistry Regioselective Synthesis

Critical Role of the 8-Chloro Substituent in Pharmacological Activity of Derived Compounds

In a comparative SAR study of 5,8-disubstituted 1-tetralone Mannich bases, the presence of the 8-chloro substituent on the core derived from 8-chloro-5-methoxy-1-tetralone was identified as the primary driver of potent analgesic activity [1]. Replacement of the chlorine atom with hydrogen or exchange of the 5-methoxy group led to a 'surprisingly abrupt reduction in potency'. Specifically, the 8-chloro series demonstrated a substantial increment of activity over the unsubstituted analogues, while the 8-methyl-5-methoxy series showed only 'limited activity' [1].

Medicinal Chemistry Analgesic Development Structure-Activity Relationship

Documented Scalable Reactivity in Mannich Reactions for Derivative Synthesis

The compound demonstrates well-characterized and scalable reactivity as a substrate in Mannich reactions, a critical step for generating a library of neuroleptic and analgesic candidates [1]. A representative procedure using 39.6 mmol of 8-chloro-5-methoxy-1-tetralone with pyrrolidine hydrochloride and paraformaldehyde yielded 10.40 g (79% yield) of the desired 2-aminomethyl Mannich base hydrochloride [1]. This high, reproducible yield on a synthetically useful scale provides a reliable foundation for derivatization and library synthesis.

Process Chemistry Mannich Reaction Derivatization

Established Commercial Availability as a Defined Research Scaffold

8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is explicitly marketed and cataloged by suppliers such as Biosynth (via CymitQuimica) as a 'versatile small molecule scaffold' for laboratory research . Its specification includes a defined CAS number (34910-81-1), molecular weight (210.66 g/mol), and documented purity levels, which are essential parameters for reproducible scientific work and procurement compliance.

Chemical Sourcing Building Blocks Medicinal Chemistry

8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Optimal Application Scenarios Based on Differentiated Evidence


Preferred Starting Material for 5-Methoxy-1-tetralone Synthesis

Procure this compound when synthetic access to 5-methoxy-1-tetralone is required. As demonstrated by Huffman (1959), 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is the only direct precursor for this isomer via selective hydrogenolysis, circumventing the low-yielding, multi-step routes from coumarin and the inherent selectivity issues of direct anisole succinoylation [1].

Core Scaffold for 5,8-Disubstituted Neuroleptic and Analgesic Agent Discovery

For medicinal chemistry programs targeting CNS-penetrant analgesics or neuroleptics, this compound is the required starting material for synthesizing the potent 5,8-disubstituted 1-tetralone Mannich base series. The 1977 study by Welch et al. proves that the 8-chloro-5-methoxy substitution pattern is essential for achieving morphine-range analgesic potency and thiothixene-range neuroleptic potency in the derived compounds, with other substitution patterns resulting in a 'surprisingly abrupt reduction in potency' [2].

Reliable Substrate for Mannich Derivatization and Library Production

For parallel synthesis and library generation, this compound offers a validated, high-yielding entry point. The published procedure for its conversion to a 2-pyrrolidinomethyl derivative proceeds with a robust 79% isolated yield on a multigram scale, providing confidence in its scalability and reproducibility for generating diverse compound libraries [1].

Procurement of a Defined 'Versatile Scaffold' for Exploratory Chemistry

For laboratory procurement seeking a well-defined, commercially cataloged tetralone building block, this compound is listed by suppliers as a 'versatile small molecule scaffold' [1]. Its specific CAS registry, defined molecular formula, and specified purity facilitate compliance documentation and reduce ambiguity in the supply chain, a practical benefit over sourcing uncharacterized or poorly documented analogs.

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